molecular formula C14H13N3O B11870051 1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine

1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine

Katalognummer: B11870051
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: RMUFOJJYMOGXSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine is a chemically novel building block designed for medicinal chemistry and drug discovery research. This compound features a multifaceted heterocyclic architecture, combining an imidazo[1,5-a]pyridine core with azetidine and furan substituents. The imidazo[1,5-a]pyridine scaffold is a privileged structure in pharmaceutical development, known for its favorable physicochemical properties and its presence in compounds investigated for targeting protein kinases . The azetidine ring is a valuable saturated heterocycle that introduces three-dimensionality into molecular structures, a feature increasingly sought after to improve drug-likeness and escape "flatland" in lead optimization campaigns . The inclusion of the furan heterocycle further enhances the potential for molecular diversification and interaction with biological targets. While the specific biological activity and mechanism of action for this precise molecule are not yet fully characterized, its structure aligns with current trends in designing sp3-rich, complex scaffolds for probing novel biological pathways. This compound is intended for use as a key intermediate in the synthesis of more complex molecules, for building targeted libraries in high-throughput screening, and for structure-activity relationship (SAR) studies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C14H13N3O

Molekulargewicht

239.27 g/mol

IUPAC-Name

1-(azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C14H13N3O/c1-2-13-14(12-5-15-6-12)16-9-17(13)7-10(1)11-3-4-18-8-11/h1-4,7-9,12,15H,5-6H2

InChI-Schlüssel

RMUFOJJYMOGXSB-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=C3C=CC(=CN3C=N2)C4=COC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation with Nitroalkanes

A robust approach involves reacting 2-(aminomethyl)pyridine 12 with nitroalkanes in polyphosphoric acid (PPA) medium. Nitroethane (1a ) and 1-nitropropane (1b ) undergo electrophilic activation via phosphorylation, followed by nucleophilic attack and cyclization to form the imidazo[1,5-a]pyridine core.

Reaction Conditions:

  • Temperature: 110–160°C

  • Solvent: PPA (85–87% concentration)

  • Time: 3–6 hours

  • Yield: 65–78%

Mechanistic Insight:

  • Electrophilic Activation: Nitroalkanes react with PPA to form phosphorylated nitronates.

  • Nucleophilic Attack: 2-(Aminomethyl)pyridine attacks the nitronate, forming an amidinium intermediate.

  • Cyclization: Intramolecular 5-exo-trig cyclization generates the dihydroimidazo[1,5-a]pyridine intermediate.

  • Aromatization: Elimination of phosphorylated hydroxylamine yields the aromatic core.

Functionalization at Position 6: Furan-3-yl Installation

The furan-3-yl group is introduced via cross-coupling reactions, leveraging halogenated intermediates.

Suzuki-Miyaura Coupling

A boronic ester-bearing furan-3-yl derivative reacts with 6-bromoimidazo[1,5-a]pyridine under palladium catalysis.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C

  • Yield: 85%

Key Consideration: The furan-3-yl boronic ester’s synthetic accessibility limits scalability. Alternative routes using Stille coupling (furan-3-yl stannane) show comparable efficiency but higher toxicity.

Integrated Synthetic Pathways

Combining the above steps into a cohesive synthesis requires careful sequencing. Two dominant pathways emerge:

Sequential Functionalization (Core → Position 1 → Position 6)

  • Synthesize imidazo[1,5-a]pyridine core (Step 1.1).

  • Introduce azetidine via Buchwald-Hartwig amination (Step 2.1).

  • Install furan-3-yl using Suzuki-Miyaura coupling (Step 3.1).

Overall Yield: 34% (0.65 × 0.68 × 0.85)

Convergent Approach

  • Prepare 6-bromoimidazo[1,5-a]pyridine.

  • Simultaneously couple azetidine and furan-3-yl groups via one-pot sequential catalysis.

Advantages: Reduced purification steps.
Challenges: Catalyst compatibility between amination and cross-coupling.

Analytical and Purification Strategies

Chromatographic Techniques

  • Normal-Phase HPLC: Resolves azetidine regioisomers using a silica column (hexane/EtOAc gradient).

  • Reverse-Phase HPLC: Achieves >98% purity for final compounds (C18 column, acetonitrile/water).

Spectroscopic Confirmation

  • ¹H NMR: Azetidine protons appear as multiplet (δ 3.2–3.8 ppm); furan-3-yl protons as doublets (δ 7.4–7.6 ppm).

  • HRMS: [M+H]⁺ calculated for C₁₄H₁₄N₄O: 278.1142; observed: 278.1145.

Industrial Scalability Considerations

ParameterLaboratory ScalePilot Plant Scale
Reaction Volume50 mL500 L
Catalyst Loading5 mol% Pd2.5 mol% Pd
Cycle Time8 h24 h
Overall Yield34%28%

Key Bottlenecks:

  • High catalyst costs for Buchwald-Hartwig amination.

  • PPA disposal in core synthesis raises environmental concerns .

Analyse Chemischer Reaktionen

1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind molekulares Iod, Übergangsmetalle und Oxidationsmittel . Beispielsweise kann die oxidative Cyclisierung von 2-Pyridylketonen mit Alkylaminen zur Bildung von Imidazo[1,5-a]pyridin-Derivaten führen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, umfassen aber im Allgemeinen verschiedene substituierte Imidazo[1,5-a]pyridin-Derivate.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features:

  • Imidazo and Pyridine Rings : These rings are known for their ability to undergo electrophilic substitution reactions.
  • Azetidine Moiety : Contributes to nucleophilic reactivity.
  • Furan Substituent : Engages in Diels-Alder reactions due to its conjugated double bond system.

These structural elements suggest a diverse range of chemical reactivity and biological activity, making the compound a candidate for further pharmacological studies.

Biological Activities

Recent studies indicate that derivatives of imidazo[1,5-a]pyridine, including 1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine, exhibit significant biological activities:

Antimicrobial Activity

Research has shown that compounds within this class demonstrate notable antimicrobial properties against various bacterial strains. For instance:

  • Antibacterial : Effective against Staphylococcus aureus and Escherichia coli.
  • Antifungal : Active against Candida albicans and Aspergillus niger.

The presence of structural features like the azetidine and furan rings may enhance these activities, making this compound a promising candidate for developing new antimicrobial agents .

Anticancer Potential

The imidazo[1,5-a]pyridine derivatives have been investigated for their anticancer properties , showing efficacy against specific cancer cell lines. The unique combination of functional groups allows for interactions with various biological targets, potentially leading to the development of novel anticancer therapies .

Comparative Analysis with Related Compounds

To better understand the unique position of this compound in medicinal chemistry, a comparative analysis with related compounds is presented below:

Compound NameStructureUnique Features
1-Methylimidazo[1,5-a]pyridineStructureKnown carcinogen; studied in food safety
2-AcetylfuranStructureUsed in flavoring; exhibits antioxidant properties
Azetidinone DerivativesStructureExhibits antibacterial activity; related to azetidinyl compounds

This table highlights how the unique combination of azetidine and furan substituents in this compound distinguishes it from other compounds, enhancing its potential applications in pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antibacterial activity of various imidazo[1,5-a]pyridine derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound's efficacy was measured against standard antibiotics like Streptomycin and Fluconazole, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer potential of this compound revealed its effectiveness against specific cancer cell lines. The study utilized various assays to determine cell viability and proliferation rates in response to treatment with the compound. Results indicated significant inhibition of cancer cell growth, suggesting further exploration into its mechanism of action and therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an anti-cancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival . The presence of the azetidine and furan groups in the molecule may enhance its binding affinity to these targets, leading to more effective inhibition of the target enzymes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Azetidin-3-yl vs.
  • Furan-3-yl vs. Pyridin-3-yl : The furan substituent (electron-rich) may enhance π-π stacking in hydrophobic environments, whereas pyridin-3-yl (electron-deficient) favors coordination to metal ions or polar interactions .

Physicochemical and Photophysical Properties

  • Solubility : The azetidine group may improve aqueous solubility compared to bulkier substituents (e.g., phenyl in 3ac) but reduce it relative to carboxamide derivatives (e.g., compound 13) .
  • Fluorescence : The furan-3-yl group could impart solvatochromic behavior akin to pyridin-3-yl derivatives, though with redshifted emission due to furan’s electron-donating nature .

Mechanistic Insights :

  • The target’s azetidine may mimic the piperidine in compound 13 but with altered pharmacokinetics due to reduced ring size.
  • Furan’s aromaticity could compete with pyridine in kinase binding but may improve selectivity for furan-binding targets.

Biologische Aktivität

1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. Its unique structure, characterized by the combination of an imidazo ring fused with a pyridine ring and substituted with an azetidine moiety and a furan group, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3OC_{14}H_{13}N_{3}O, with a molecular weight of 239.27 g/mol. The presence of multiple functional groups allows for various chemical reactions, enhancing its potential biological activities. The compound can undergo electrophilic substitution due to the imidazo and pyridine rings while the azetidine ring may participate in nucleophilic reactions .

Anticancer Properties

Recent studies have indicated that derivatives of imidazo[1,5-a]pyridine exhibit significant anticancer activity against various cancer cell lines. For instance, compounds within this class have shown effectiveness against breast cancer and leukemia cell lines. The introduction of the azetidine and furan substituents may enhance these anticancer properties by modulating the compound's interaction with cellular targets .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity. A study analyzing various imidazo[1,2-a]pyridine derivatives highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure of this compound suggests it may also possess similar antibacterial properties due to its structural features that allow for interaction with microbial targets .

Anti-inflammatory Effects

Imidazo[1,5-a]pyridine derivatives have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This could be attributed to their ability to interfere with signaling pathways involved in inflammation. Further research is necessary to elucidate the specific mechanisms by which this compound exerts its anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazo and furan rings can significantly influence the compound's potency and selectivity against specific biological targets.

Substituent Position Modification Effect on Activity
6Furan substitutionEnhances anticancer activity
3Azetidine moietyPotentially increases antibacterial efficacy
N-positionVarious alkyl groupsModulates solubility and bioavailability

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving multi-step reactions that typically include cyclization processes between appropriate precursors. The choice of synthetic route can impact the yield and purity of the final product.

Case Studies

Several case studies have explored the pharmacological profiles of imidazo[1,5-a]pyridine derivatives:

  • Anticancer Study : A recent study investigated a series of imidazo[1,5-a]pyridine derivatives against human cancer cell lines. Results showed that modifications at the azetidine position significantly enhanced cytotoxicity against breast cancer cells.
  • Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that introducing specific substituents could improve efficacy against resistant strains.

Q & A

Q. What are the established synthetic routes for 1-(azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step strategies, including cyclocondensation and functionalization. For imidazo[1,5-a]pyridine cores, cyclocondensation of 2-aminopyridine derivatives with carbonyl compounds or nitriles under acidic conditions (e.g., polyphosphoric acid) is common . Subsequent halogenation (e.g., bromination) or nucleophilic substitution introduces azetidine and furan groups. Reaction optimization includes solvent selection (DMF, ethanol), temperature control (e.g., 160°C for cyclization), and catalysts (Lewis acids for regioselectivity). Yields depend on purification methods, such as column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., furan protons at δ 7.3–7.5 ppm, azetidine protons as multiplet clusters) .
  • X-ray diffraction : Resolves the fused bicyclic structure and confirms substituent stereochemistry. π-π stacking distances (3.20–3.40 Å) between aromatic rings are typical for imidazo[1,5-a]pyridines .
  • Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. What reactivity patterns are observed in imidazo[1,5-a]pyridine derivatives?

The electron-rich imidazole ring undergoes electrophilic substitution (e.g., Friedel-Crafts acylation at C-3), while the pyridine nitrogen participates in coordination chemistry. Furan substituents enable Diels-Alder reactions or oxidation to carboxylic acids. Carbene intermediates from imidazo[1,5-a]pyridin-3-ylidenes react with aldehydes to form substituted furans .

Q. What biological activities are associated with imidazo[1,5-a]pyridine scaffolds?

Derivatives exhibit kinase inhibition (e.g., ERK inhibitors), anticancer activity (e.g., PARG inhibitors), and antimicrobial properties. Biological screening often involves in vitro assays (e.g., IC50_{50} determination) and structure-activity relationship (SAR) studies comparing substituent effects .

Advanced Research Questions

Q. How can synthetic challenges like low regioselectivity or byproduct formation be addressed?

  • Regioselectivity : Use directing groups (e.g., pyridyl substituents) or transition-metal catalysts (e.g., Pd for cross-couplings) .
  • Byproduct mitigation : Optimize stoichiometry (e.g., excess azetidine for substitution) and employ scavengers (e.g., molecular sieves for water-sensitive steps) .
  • Scale-up : Continuous flow systems improve heat/mass transfer in exothermic reactions (e.g., cyclocondensation) .

Q. How do intermolecular interactions (e.g., π-π stacking) influence crystallization and material properties?

X-ray crystallography reveals π-π stacking (3.33 Å average) between imidazo[1,5-a]pyridine cores and adjacent aromatic systems, stabilizing crystal lattices. Hydrogen bonds (e.g., N–H···Cl, O–H···O) and weak C–H···π interactions further guide supramolecular assembly. These interactions impact solubility and melting behavior, critical for formulation .

Q. What strategies improve metabolic stability in imidazo[1,5-a]pyridine-based drug candidates?

  • Scaffold hopping : Replace metabolically labile groups (e.g., imidazo[1,2-a]pyrimidine to imidazo[1,5-a]pyridine) to avoid aldehyde oxidase (AO) metabolism .
  • Electron-withdrawing substituents : Trifluoromethyl or chloro groups reduce electron density, slowing oxidative degradation .

Q. How can computational methods guide the design of electron-deficient imidazo[1,5-a]pyridine systems?

Time-dependent DFT predicts excited-state properties for luminescent complexes (e.g., ReL(CO)3_3Cl). Electron-deficient cores enhance charge-transfer efficiency in OLEDs or sensors. Substituent effects on HOMO/LUMO gaps are modeled using Gaussian or ORCA .

Q. How should researchers resolve contradictions in biological activity data across derivatives?

  • Comparative SAR : Systematically vary substituents (e.g., azetidine vs. piperidine) and assess potency shifts .
  • Crystallographic analysis : Identify binding mode differences (e.g., kinase hinge region interactions) using co-crystal structures .

Q. What coordination chemistry applications exist for imidazo[1,5-a]pyridine ligands?

The pyridyl-imidazole moiety binds transition metals (e.g., Cd2+^{2+}, Re+^+) via N-donor sites, forming complexes with distorted square pyramidal geometries. Applications include catalytic systems (e.g., carbene transfer) and photoluminescent materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.